

# Technical Guide: AE37 HER2-Targeted Peptide Vaccine Preliminary Efficacy Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AE-3763  |           |
| Cat. No.:            | B3182214 | Get Quote |

This technical guide provides an in-depth overview of the preliminary efficacy data for the AE37 vaccine, a HER2-targeted peptide immunotherapy. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the underlying mechanism of action. The data presented is primarily from the Phase II clinical trial NCT00524277.

#### **Introduction to AE37**

AE37 is an investigational cancer vaccine designed to prevent recurrence in patients with HER2-expressing breast cancer. It is a synthetic peptide vaccine that combines a modified version of a HER2 protein fragment (AE36, derived from the intracellular domain of HER2) with the Ii-Key peptide, which enhances the immune response.[1][2] Unlike many other cancer vaccines that primarily target a CD8+ cytotoxic T-lymphocyte response, AE37 is an MHC class II epitope that stimulates CD4+ T-helper cells, which play a crucial role in orchestrating the overall anti-tumor immune response.[2][3]

### **Mechanism of Action**

The AE37 vaccine works by training the patient's immune system to recognize and attack cancer cells that express the HER2 protein. The Ii-Key component of the vaccine facilitates the presentation of the HER2 peptide fragment by antigen-presenting cells (APCs) on MHC class II molecules. This leads to the activation of CD4+ T-helper cells, which in turn can help activate other immune cells, including CD8+ cytotoxic T-lymphocytes and B cells, to target and eliminate HER2-positive tumor cells.[1][3]





Click to download full resolution via product page

**AE37 Signaling Pathway** 

# Preliminary Efficacy Data (NCT00524277 Phase II Trial)

The primary efficacy data for AE37 comes from a prospective, randomized, single-blinded, multi-center Phase II clinical trial (NCT00524277). This trial evaluated the AE37 vaccine in combination with the immunoadjuvant granulocyte-macrophage colony-stimulating factor (GM-CSF) compared to GM-CSF alone in preventing breast cancer recurrence.[4]

### **Overall Population**

In the overall patient population, after a median follow-up of 25 months, there was no statistically significant difference in disease-free survival (DFS) between the AE37 + GM-CSF group and the GM-CSF alone group.[1]

| Metric          | AE37 + GM-<br>CSF | GM-CSF Alone | p-value | Hazard Ratio<br>(HR)         |
|-----------------|-------------------|--------------|---------|------------------------------|
| Recurrence Rate | 10.3%             | 18%          | N/A     | 0.57 (43% risk reduction)[5] |



## **Subgroup Analyses**

Pre-specified exploratory subgroup analyses revealed potential benefits in certain patient populations, particularly those with lower HER2 expression and those with triple-negative breast cancer (TNBC).

| Patient<br>Subgroup                               | Metric             | AE37 + GM-<br>CSF | GM-CSF<br>Alone | p-value | Hazard<br>Ratio (HR) |
|---------------------------------------------------|--------------------|-------------------|-----------------|---------|----------------------|
| HER2 Low-<br>Expression<br>(IHC 1+/2+)            | Recurrence<br>Rate | 11%               | 31%             | N/A     | N/A[5]               |
| Advanced Stage (IIB/III) & HER2 Low- Expression   | 5-year DFS         | 90%               | 32%             | 0.02    | 0.3[6]               |
| Triple-<br>Negative<br>Breast<br>Cancer<br>(TNBC) | 5-year DFS         | 89%               | 0%              | 0.05    | 0.26[6]              |

# Experimental Protocols Clinical Trial Design (NCT00524277)

The study was a 4-arm, prospective, randomized, single-blinded, multi-center Phase II trial.[4] Patients were clinically disease-free node-positive or high-risk node-negative breast cancer patients with any level of HER2 expression.[4] HLA-A2 negative patients were randomized to receive either AE37 in combination with GM-CSF or GM-CSF alone.[4]





Click to download full resolution via product page

NCT00524277 Trial Workflow

#### **Vaccine Administration**

- Dosage: Each dose consisted of 500 mcg of the AE37 peptide combined with 125 mcg of GM-CSF.[4]
- Route of Administration: The vaccine was administered via intradermal injection.[4]
- Schedule: The primary vaccination series consisted of six monthly inoculations. This was followed by four booster inoculations administered every six months.[7]



### **Immune Response Monitoring**

The patient's immune response to the vaccine was monitored through in vivo and in vitro assays.

- Delayed-Type Hypersensitivity (DTH) Reaction (in vivo):
  - Procedure: Patients received an intradermal injection of the AE37 peptide.
  - Measurement: The injection site was observed for a localized inflammatory reaction, characteristic of a DTH response. The induration (hardening) and erythema (reddening) were measured, typically at 48-72 hours post-injection. The size of the DTH response was correlated with the development of a systemic immune response.[8]
  - Interpretation: A positive DTH reaction indicates a cell-mediated immune response to the vaccine antigen.
- 3H-Thymidine Incorporation Assay (in vitro):
  - Procedure: Peripheral blood mononuclear cells (PBMCs) were isolated from patient blood samples. The PBMCs were then cultured in the presence of the AE37 peptide.
  - Measurement: Radioactive 3H-thymidine was added to the cell cultures. Proliferating T-cells incorporate the 3H-thymidine into their newly synthesized DNA. The amount of incorporated radioactivity was measured using a scintillation counter and expressed as a stimulation index (SI), which is the ratio of radioactivity in stimulated cultures to that in unstimulated cultures.[9][10]
  - Interpretation: A higher stimulation index indicates a stronger proliferative response of Tcells to the AE37 peptide, signifying a vaccine-induced cellular immune response.

## Safety and Tolerability

The AE37 vaccine has been reported to be safe and well-tolerated in clinical trials.[7] The majority of adverse events were mild to moderate injection site reactions, such as erythema and induration.[7]



#### Conclusion

The preliminary efficacy data for the AE37 HER2-targeted peptide vaccine suggests a potential clinical benefit in specific subgroups of breast cancer patients, particularly those with HER2 low-expressing tumors and triple-negative breast cancer. The vaccine has demonstrated a favorable safety profile and the ability to elicit a HER2-specific immune response. Further clinical investigation in a Phase III trial is warranted to confirm these findings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Delayed type hypersensitivity (DTH) response assessment [bio-protocol.org]
- 2. criver.com [criver.com]
- 3. Thymidine Uptake Assays | Revvity [revvity.com]
- 4. Prospective, randomized, single-blinded, multi-center phase II trial of two HER2 peptide vaccines, GP2 and AE37, in breast cancer patients to prevent recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generex combines AE37 with Merck's Keytruda in Phase II trial for TNBC Clinical Trials Arena [clinicaltrialsarena.com]
- 6. HER2/neu-based vaccination with li-Key hybrid, GM-CSF immunoadjuvant and trastuzumab as a potent triple-negative breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AE37 HER2-targeted vaccine in the prevention of breast cancer recurrence: A mini narrative review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delayed-type hypersensitivity response is a predictor of peripheral blood T-cell immunity after HER-2/neu peptide immunization PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]







 To cite this document: BenchChem. [Technical Guide: AE37 HER2-Targeted Peptide Vaccine Preliminary Efficacy Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3182214#ae-3763-preliminary-efficacy-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com